

# An In-Depth Technical Guide to the Molecular Structure of Dichlorotetrafluoroethane

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## Compound of Interest

Compound Name: Dichlorotetrafluoroethane

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This technical guide provides a comprehensive overview of the molecular structure of **Dichlorotetrafluoroethane**, a compound notable for its isomeric complexity and historical significance in various industrial applications. This document delves into the specific structural parameters of its two primary isomers, 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) and 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), presenting key quantitative data, detailed experimental methodologies, and visual representations of their molecular geometries.

## Introduction to Dichlorotetrafluoroethane and its Isomers

**Dichlorotetrafluoroethane** ( $C_2Cl_2F_4$ ) is a chlorofluorocarbon (CFC) that exists as two primary structural isomers, each with distinct physical and chemical properties.[1][2] The symmetric isomer, 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114), features a chlorine and two fluorine atoms bonded to each of the two carbon atoms.[3] The asymmetric isomer, 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), has two chlorine atoms and one fluorine atom on one carbon, and three fluorine atoms on the other.[4][5] Both isomers have a molecular weight of approximately 170.92 g/mol.[3][6]

## Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms within the **dichlorotetrafluoroethane** isomers has been elucidated through various spectroscopic and diffraction techniques. The primary methods for determining the precise bond lengths, bond angles, and dihedral angles of these molecules in the gas phase are gas electron diffraction and microwave spectroscopy.

## 1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114)

The molecular structure of CFC-114 has been determined through gas-phase electron diffraction studies.<sup>[1]</sup> This isomer exists as a mixture of two conformers: anti and gauche. The anti conformer, where the two chlorine atoms are positioned opposite to each other, is the more stable form.

Table 1: Experimental Molecular Structure of 1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114) - anti Conformer<sup>[1]</sup>

Parameter	Value
Bond Lengths (Å)	
C-C	$1.545 \pm 0.008$
C-Cl	$1.765 \pm 0.003$
C-F	$1.339 \pm 0.002$
Bond Angles (°)	
$\angle \text{C-C-Cl}$	$110.5 \pm 0.3$
$\angle \text{C-C-F}$	$108.9 \pm 0.2$
$\angle \text{F-C-F}$	$108.3 \pm 0.4$
$\angle \text{Cl-C-F}$	$109.9 \pm 0.2$
Dihedral Angle (°)	
$\angle \text{Cl-C-C-Cl}$	180 (fixed)

Note: Uncertainties represent one standard deviation.

## 1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a)

Detailed experimental data for the molecular structure of CFC-114a is less readily available in the public domain compared to its symmetric isomer. However, its structural parameters can be inferred from spectroscopic data and computational modeling. The molecule possesses a single conformation due to the free rotation around the C-C bond.

Table 2: General Physicochemical Properties of **Dichlorotetrafluoroethane** Isomers

Property	1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114)	1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a)
Synonyms	Cryofluorane, Freon 114, R-114	R-114a
CAS Number	76-14-2[3]	374-07-2[5]
Boiling Point	3.6 °C[2]	3.4 °C
Melting Point	-94 °C[2]	-56.6 °C

## Experimental Protocols

The determination of the molecular structures presented above relies on sophisticated experimental techniques. Below are generalized protocols for the key methods employed.

### Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase.

Methodology:

- **Sample Introduction:** A gaseous sample of the **dichlorotetrafluoroethane** isomer is introduced into a high-vacuum chamber through a fine nozzle.
- **Electron Beam Interaction:** A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electric field of the molecule's nuclei and electrons.

- **Diffraction Pattern Recording:** The scattered electrons form a diffraction pattern on a detector (historically, a photographic plate, now often a CCD or other electronic detector). The pattern consists of concentric rings of varying intensity.
- **Data Analysis:** The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

## Microwave Spectroscopy

Microwave spectroscopy is used to determine the rotational constants of a molecule, which are related to its moments of inertia and, therefore, its geometry.

Methodology:

- **Sample Preparation:** A gaseous sample of the isomer is introduced into a waveguide or resonant cavity at low pressure.
- **Microwave Radiation:** The sample is irradiated with microwave radiation of varying frequency.
- **Absorption Detection:** When the frequency of the microwaves matches a rotational transition of the molecule, the molecules absorb the radiation. This absorption is detected, and the frequencies of these transitions are recorded.
- **Spectral Analysis:** The recorded spectrum consists of a series of absorption lines. By assigning these lines to specific rotational transitions, the rotational constants (A, B, and C) of the molecule can be determined.
- **Structure Determination:** For a given isotopic species, the rotational constants provide three pieces of information about the molecular structure. By studying multiple isotopically substituted versions of the molecule, a sufficient number of independent pieces of information can be obtained to precisely determine the bond lengths and angles.

## Molecular Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the molecular structures of the **dichlorotetrafluoroethane** isomers.

Caption: Molecular structure of 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) in the anti conformation.

Caption: Molecular structure of 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a).

## Conclusion

The molecular structures of 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) and 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) have been characterized through rigorous experimental methods. The symmetric CFC-114 isomer exhibits conformational isomerism, with the anti conformer being the more stable arrangement. The precise determination of their bond lengths, bond angles, and dihedral angles is crucial for understanding their physical properties, chemical reactivity, and environmental impact. The experimental protocols outlined in this guide provide a foundation for further research and application in fields ranging from atmospheric chemistry to materials science.

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